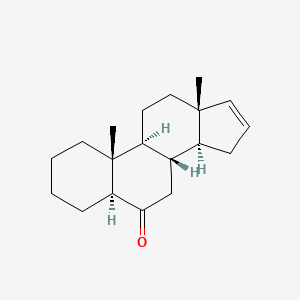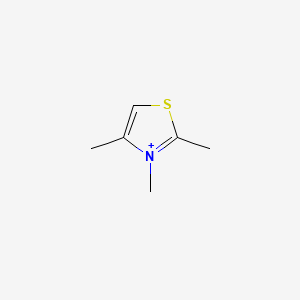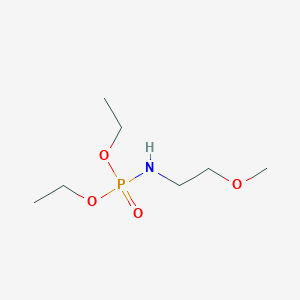
Diethyl(2-methoxyethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-methoxyethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Vorbereitungsmethoden
The synthesis of diethyl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 2-methoxyethanol under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactions in specialized reactors to achieve high yields and purity.
Analyse Chemischer Reaktionen
Diethyl(2-methoxyethyl)phosphoramidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphoramidates.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-methoxyethyl)phosphoramidate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other organophosphorus compounds. In biology, it has been studied for its potential as a chemical warfare simulant and its interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications, including as an antiviral and antitumor agent. Industrially, it is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl(2-methoxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of stable phosphoryl bonds, which can alter the function of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Diethyl(2-methoxyethyl)phosphoramidate can be compared with other similar compounds, such as diethyl phosphoramidate and other phosphoramidates These compounds share similar chemical structures and properties but may differ in their reactivity and applications For example, diethyl phosphoramidate is commonly used as a reagent in organic synthesis, while other phosphoramidates may have specialized applications in bioconjugation and drug development
References
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates
- Diethyl phosphoramidate 98 1068-21-9 - MilliporeSigma
- The diverse pharmacology and medicinal chemistry of phosphoramidates
Eigenschaften
CAS-Nummer |
33330-81-3 |
|---|---|
Molekularformel |
C7H18NO4P |
Molekulargewicht |
211.20 g/mol |
IUPAC-Name |
N-diethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO4P/c1-4-11-13(9,12-5-2)8-6-7-10-3/h4-7H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
LHSSVARREDJSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NCCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


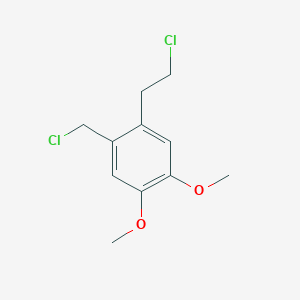
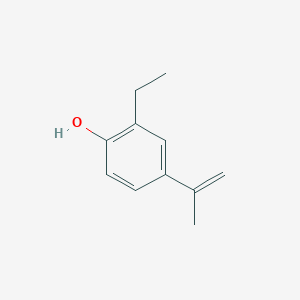

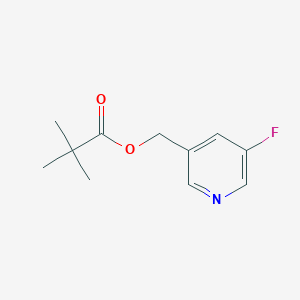
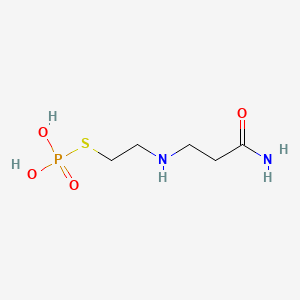
![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)

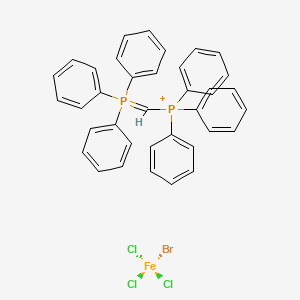
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
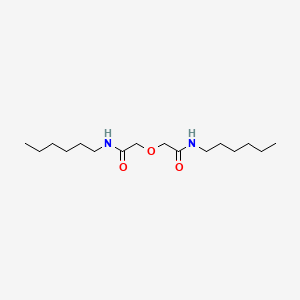
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
